molecular formula C10H16N2O4S2 B13938245 Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio- CAS No. 58585-72-1

Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio-

Cat. No.: B13938245
CAS No.: 58585-72-1
M. Wt: 292.4 g/mol
InChI Key: ICCGLNUNEIYVLJ-UHFFFAOYSA-N
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Description

Oxamide, N,N’-bis(ethoxycarbonylmethyl)dithio- is a specialized organic compound that belongs to the oxamide family. This compound is characterized by its unique structure, which includes ethoxycarbonylmethyl and dithio groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxamide, N,N’-bis(ethoxycarbonylmethyl)dithio- typically involves the condensation of diethyl oxalate with ethanolamine, followed by further chemical modifications. The reaction conditions often include the use of chlorosulfonyl isocyanate (CSI) to convert the intermediate products into the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxamide, N,N’-bis(ethoxycarbonylmethyl)dithio- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, thionyl chloride for chlorination, and various catalysts for facilitating the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can produce nitro derivatives, while chlorination can produce chloro derivatives. These products have distinct properties and applications in various fields.

Scientific Research Applications

Oxamide, N,N’-bis(ethoxycarbonylmethyl)dithio- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Oxamide, N,N’-bis(ethoxycarbonylmethyl)dithio- involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to participate in specific chemical reactions that can modulate biological activities .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-hydroxyethyl)oxamide: A related compound with hydroxyethyl groups instead of ethoxycarbonylmethyl and dithio groups.

    Oxamide: The parent compound with simpler structure and different chemical properties.

Uniqueness

Oxamide, N,N’-bis(ethoxycarbonylmethyl)dithio- is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications that other similar compounds may not be able to fulfill .

Properties

IUPAC Name

ethyl 2-[[2-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylideneethanethioyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S2/c1-3-15-7(13)5-11-9(17)10(18)12-6-8(14)16-4-2/h3-6H2,1-2H3,(H,11,17)(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCGLNUNEIYVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)C(=S)NCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207295
Record name Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58585-72-1
Record name Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058585721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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